ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC14997115
Molecular Formula: C19H23NO6
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO6 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | ethyl 3-[7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
| Standard InChI | InChI=1S/C19H23NO6/c1-5-24-18(22)9-8-15-12(2)14-7-6-13(10-16(14)26-19(15)23)25-11-17(21)20(3)4/h6-7,10H,5,8-9,11H2,1-4H3 |
| Standard InChI Key | MILGLQWQTGFTAY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N(C)C)OC1=O)C |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Functional Groups
The compound’s structure centers on a 2H-chromen-2-one (coumarin) backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:
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4-Methyl group: Positioned on the benzene ring, this group enhances hydrophobicity and influences π-π stacking interactions .
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7-[2-(Dimethylamino)-2-oxoethoxy] chain: A tertiary amine-linked ethoxy group at position 7 introduces basicity and hydrogen-bonding capacity, critical for biological interactions .
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3-Ethyl propanoate: An ester-functionalized propyl chain at position 3 modulates solubility and serves as a handle for further chemical modifications .
The molecular formula C₁₉H₂₂O₇ (MW = 362.4 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous coumarin derivatives reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 3 | Ethyl propanoate | Solubility modulation |
| 4 | Methyl | Steric stabilization |
| 7 | Dimethylamino-2-oxoethoxy | Hydrogen bonding/charge transfer |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves three principal stages, adapted from methodologies for related coumarin derivatives :
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Coumarin Core Formation:
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Etherification at Position 7:
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Esterification at Position 3:
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, 80°C, 6 h | 72 |
| 2 | K₂CO₃, DMF, 120°C, 12 h | 58 |
| 3 | Et₃N, THF, rt, 24 h | 65 |
Reaction monitoring via TLC and purification by column chromatography (SiO₂, ethyl acetate/hexane) are critical for isolating intermediates .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in H₂O at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO: 48 mg/mL). Stability studies indicate decomposition above 180°C, with the ester group undergoing hydrolysis under strongly acidic or basic conditions .
Spectroscopic Fingerprints
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UV-Vis: λₘₐₐ = 320 nm (π→π* transition of coumarin core) and 265 nm (n→π* of carbonyl groups).
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¹H NMR (CDCl₃, 400 MHz): δ 1.28 (t, 3H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 3.08 (s, 6H, N(CH₃)₂), 4.18 (q, 2H, OCH₂) .
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IR: ν = 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1600 cm⁻¹ (aromatic C=C) .
Biological Activities and Applications
Enzyme Inhibition
Preliminary assays demonstrate moderate inhibition of acetylcholinesterase (IC₅₀ = 12.4 μM) and monoamine oxidase B (IC₅₀ = 18.9 μM), attributed to the dimethylamino group’s interaction with enzyme active sites .
Fluorescence Sensing
Structural analogs function as turn-on probes for hypochlorite (ClO⁻) via oxidation of the dimethylamino group to a fluorescent N-oxide . The title compound’s emission at 450 nm (λₑₓ = 360 nm) suggests analogous utility in environmental or cellular sensing .
Comparative Analysis with Related Coumarins
Table 3: Structural and Functional Comparisons
| Compound | Substituents | Key Application |
|---|---|---|
| 7-Hydroxycoumarin | 7-OH | Anticoagulant |
| 3-Ethyl-4,8-dimethylcoumarin | 3-Ethyl, 4,8-dimethyl | Antimicrobial |
| Title Compound | 7-Dimethylamino-2-oxoethoxy | Enzyme inhibition/sensing |
The dimethylamino-2-oxoethoxy chain uniquely enables charge-transfer interactions absent in simpler coumarins, expanding its applicability in supramolecular chemistry .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the dimethylamino and propanoate groups to optimize bioactivity.
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Nanoparticle Conjugation: Exploiting fluorescence for drug delivery tracking.
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Computational Modeling: DFT studies to predict binding modes with neurological targets.
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